molecular formula C30H23ClFN3O3S2 B2736132 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 850933-15-2

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2736132
CAS No.: 850933-15-2
M. Wt: 592.1
InChI Key: KNJFAIFZKBOBBD-UHFFFAOYSA-N
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Description

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C30H23ClFN3O3S2 and its molecular weight is 592.1. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on the synthesis of novel compounds, including those similar to the specified chemical, has demonstrated potential antimicrobial activities. For instance, Puthran et al. (2019) synthesized novel Schiff bases using related compounds and found them to exhibit excellent antimicrobial activity against various bacteria and fungi compared to other derivatives (Puthran et al., 2019). Similarly, Alsaedi, Farghaly, and Shaaban (2019) developed a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, showing that several derivatives exceeded the activity of the reference drug in antimicrobial assays (Alsaedi, Farghaly, & Shaaban, 2019).

Anti-Inflammatory and Analgesic Applications

Compounds synthesized from related chemical structures have been evaluated for their anti-inflammatory and analgesic activities. Nassar et al. (2011) reported the synthesis of chalcone-based diarylpyrazoles containing a phenylsulphone or carbonitrile moiety, demonstrating significant anti-inflammatory activity with a lower gastrointestinal profile in some products compared to the reference drug indomethacin (Nassar et al., 2011).

Structural Characterization and Molecular Docking Studies

Structural characterization and molecular docking studies have been conducted on compounds with similar structures. Mary et al. (2015) investigated the molecular structure, vibrational frequencies, and corresponding assignments of a compound with a similar structure to the specified chemical, highlighting its potential role in nonlinear optics and as an anti-neoplastic agent through molecular docking studies (Mary et al., 2015).

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds using related chemicals has also been explored. Das et al. (2018) discussed the synthesis of pyrazole triflones, demonstrating a novel approach towards the generation of pharmaceutically attractive pyrazole 3-triflones (Das et al., 2018).

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23ClFN3O3S2/c31-24-8-3-1-6-21(24)17-34-18-29(23-7-2-4-9-26(23)34)40(37,38)19-30(36)35-27(20-11-13-22(32)14-12-20)16-25(33-35)28-10-5-15-39-28/h1-15,18,27H,16-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJFAIFZKBOBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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